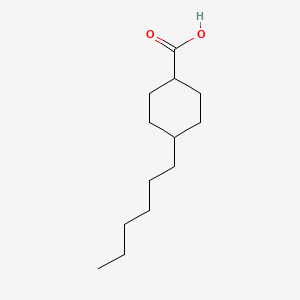
Glycyl-dl-serine
Vue d'ensemble
Description
Glycyl-dl-serine is a dipeptide . It has a molecular formula of C5H10N2O4 and a molecular weight of 162.14 g/mol . The IUPAC name for Glycyl-dl-serine is 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid .
Synthesis Analysis
The synthesis of Glycyl-dl-serine involves the reductive amination of glyceric acid, which is one of the oxidation products of GLY . This process is catalyzed by an Ru-Pd/C catalyst .
Molecular Structure Analysis
The molecular structure of Glycyl-dl-serine can be represented by the InChI string: InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) . The canonical SMILES representation is: C(C(C(=O)O)NC(=O)CN)O .
Chemical Reactions Analysis
The conversion of glycine into serine is catalyzed by serine transhydroxymethylase, which results in the formation of a Schiff base intermediate of glycine and pyridoxal phosphate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-dl-serine include a molecular weight of 162.14 g/mol . The XLogP3-AA value is -4.7, indicating its hydrophilic nature . It has a hydrogen bond donor count of 4 .
Applications De Recherche Scientifique
- Nutrition : Used in hypoallergenic follow-on milk for newborns with lactose intolerance or in sports nutrition .
- Cosmetics : L-serine is used in cosmetic products .
- Proteomics Research : Glycyl-DL-serine is available for research purposes .
- Enzymatic Reactions : It’s used as a substrate to produce serine by enzymatic reaction .
Mécanisme D'action
Target of Action
Glycyl-dl-serine, a dipeptide composed of glycine and serine, primarily targets serine hydroxymethyltransferase (SHMT) . SHMT is a highly conserved pyridoxal-5-phosphate (PLP)-dependent enzyme that plays a crucial role in the assimilation of C1 compounds, yielding the main L-serine intermediate .
Mode of Action
Glycyl-dl-serine interacts with its target, SHMT, to facilitate the conversion of glycine to L-serine . This conversion is achieved through an enzymatic reaction that uses glycine and formaldehyde as substrates .
Biochemical Pathways
Glycyl-dl-serine is involved in the glycerate and phosphorylated pathways of serine synthesis . These pathways diverge from glycolysis at the level of 3-phosphoglyceric acid . The glycerate-serine pathway is initiated in the cytosol and involves glycerate formation from 3-phosphoglycerate . The phosphorylated serine pathway operates in plastids and forms phosphohydroxypyruvate as an intermediate . Serine formed in these pathways becomes a precursor of glycine, formate, and glycolate, which accumulate under stress conditions .
Pharmacokinetics
It’s known that the compound’s activity is optimal at ph 78 and 45 °C , suggesting that its bioavailability may be influenced by pH and temperature.
Result of Action
The primary result of Glycyl-dl-serine’s action is the production of L-serine . In one study, using glycine (133 mM) and formaldehyde (13.3 mM) as substrates to produce serine by enzymatic reaction, 93.6 mM L-serine was obtained with a 70.4% molar conversion rate from glycine to L-serine .
Action Environment
The action of Glycyl-dl-serine is influenced by environmental factors such as pH and temperature . Its optimal activity occurs at pH 7.8 and 45 °C , suggesting that these conditions enhance the compound’s action, efficacy, and stability
Safety and Hazards
Glycyl-dl-serine should be handled in a well-ventilated place. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988392 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycyl-dl-serine | |
CAS RN |
687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |
| Record name | Glycylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC524160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC523194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC163326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-D,L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Glycyl-DL-serine?
A1: While the provided abstracts don't explicitly state the molecular formula and weight, Glycyl-DL-serine, being a dipeptide composed of glycine and serine, has the molecular formula C5H10N2O4 and a molecular weight of 162.15 g/mol.
Q2: How does the structure of Glycyl-DL-serine relate to its behavior in solution?
A2: [] Proton magnetic resonance studies show that Glycyl-DL-serine, like other glycine-containing dipeptides, exhibits two distinct chemical shifts for the protons of its constituent amino acids in solution. This suggests the presence of two magnetically non-equivalent sites in solution, highlighting the influence of its structure on its solution behavior. You can learn more about this in the study "Proton Magnetic Resonance Studies of Dipeptides" [].
Q3: How does the hydrolysis of Glycyl-DL-serine differ in pure water compared to acidic solutions?
A3: [] Glycyl-DL-serine hydrolyzes significantly faster in pure water compared to its hydrolysis rate in 0.5 N hydrochloric acid. This is surprising considering the generally accepted role of acidic environments in peptide bond cleavage. The researchers propose that this accelerated hydrolysis in water might be due to the O → N migration of the glycyl residue in Glycyl-DL-serine, forming an O-peptide intermediate. For a deeper dive into this unique hydrolytic behavior, refer to the research paper "Untersuchungen über die Kinetik der Spaltung von Di- und Tripeptiden" [].
Q4: Does Glycyl-DL-serine play a role in bacterial nutrition?
A4: [] Yes, Glycyl-DL-serine has been shown to restore growth in Leuconostoc mesenteroides cultures experiencing growth inhibition due to low L-serine levels combined with the antagonistic effects of L-alanine, L-threonine, and glycine. This suggests that dipeptides like Glycyl-DL-serine might be involved in distinct metabolic pathways for this organism. The paper "EFFECT OF PEPTIDES AND AMINO ACIDS IN THE SERINE NUTRITION OF LEUCONOSTOC MESENTEROIDES" [] delves into the nutritional aspects of Glycyl-DL-serine in bacterial cultures.
Q5: What spectroscopic techniques have been used to analyze Glycyl-DL-serine?
A5: [, ] Proton Magnetic Resonance (PMR) spectroscopy has been extensively employed to characterize Glycyl-DL-serine. This technique revealed the presence of two magnetically non-equivalent sites in solution, offering insights into its structural conformation []. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform Infrared Spectroscopy (FTIR) identified Glycyl-DL-serine within complex mixtures extracted from Aspergillus niger [].
Q6: Are there any studies on the thermodynamic properties of Glycyl-DL-serine?
A6: Yes, several studies have investigated the thermodynamic properties of Glycyl-DL-serine in solution. Researchers have determined partial molar volumes of Glycyl-DL-serine at different temperatures [, ], explored the thermodynamic characteristics of its protolytic equilibria [], and analyzed its partial molar heat capacities in aqueous solutions []. These studies provide valuable insights into the behavior of Glycyl-DL-serine in various conditions.
Q7: Has Glycyl-DL-serine been implicated in any studies involving metal complexation?
A7: [] Yes, research indicates that copper(II)-Glycyl-DL-serine complexes exhibit specific coordination selectivity when interacting with other amino acids. This selectivity might have implications for understanding metal ion interactions with peptides in biological systems. Further details on this coordination behavior can be found in the study "COORDINATION SELECTIVITY IN THE MIXED-LIGAND FORMATION OF COPPER(II)-GLYCYL-DL-SERINE WITH SOME AMINO ACIDS" [].
Q8: What information is available on the crystal structure of Glycyl-DL-serine?
A8: [] Research has determined the unit-cell dimensions and space groups for Glycyl-DL-serine crystals. This structural information is crucial for understanding its solid-state properties and potential applications. Details on its crystallographic data are available in the study "Unit‐cell dimensions and space groups of synthetic peptides. I. Glycyl‐l‐tyrosine, Glycyl‐l‐tyrosine hydrochloride, glycyl‐dl‐serine and glycyl‐dl‐leucine" [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



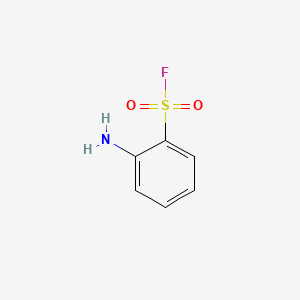

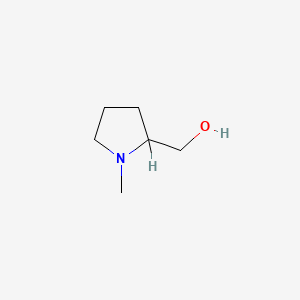
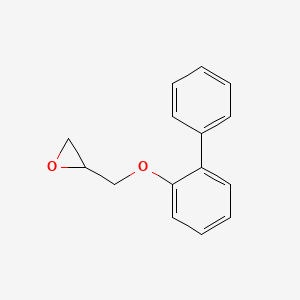
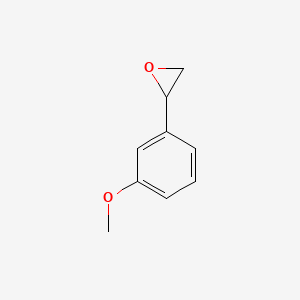


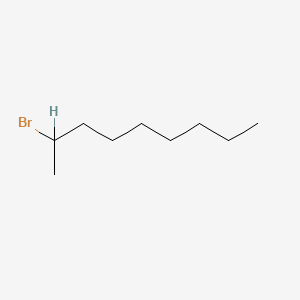
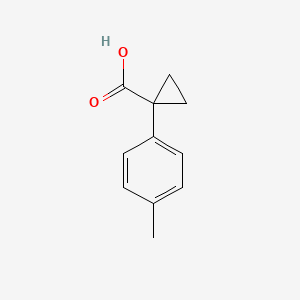
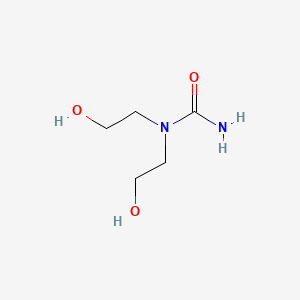
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)
